molecular formula C28H24ClN5O3S B12123816 methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12123816
M. Wt: 546.0 g/mol
InChI Key: JDGJQXKQNSRKTG-UHFFFAOYSA-N
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Description

Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrolo[2,3-b]quinoxaline and benzothiophene moieties, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anticancer or antimicrobial agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and structural motifs, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C28H24ClN5O3S

Molecular Weight

546.0 g/mol

IUPAC Name

methyl 2-[[2-amino-1-[(4-chlorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H24ClN5O3S/c1-37-28(36)21-17-6-2-5-9-20(17)38-27(21)33-26(35)22-23-25(32-19-8-4-3-7-18(19)31-23)34(24(22)30)14-15-10-12-16(29)13-11-15/h3-4,7-8,10-13H,2,5-6,9,14,30H2,1H3,(H,33,35)

InChI Key

JDGJQXKQNSRKTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=C(C=C6)Cl)N

Origin of Product

United States

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